molecular formula C12H20O2 B12513707 tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate CAS No. 816444-23-2

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate

Cat. No.: B12513707
CAS No.: 816444-23-2
M. Wt: 196.29 g/mol
InChI Key: LSBNEJSKJFKVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a cyclopentene ring with an ethyl group and a tert-butyl ester group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can be achieved through various methods. One common approach involves the esterification of 3-ethylcyclopent-1-ene-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate primarily involves its reactivity as an ester. Esters can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-ethylcyclopent-1-ene-1-carboxylate is unique due to its specific structure, which combines a cyclopentene ring with an ethyl group and a tert-butyl ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

816444-23-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

tert-butyl 3-ethylcyclopentene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-5-9-6-7-10(8-9)11(13)14-12(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

LSBNEJSKJFKVHT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.